molecular formula C8H13F3N2O B12842159 (+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide

(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide

Cat. No.: B12842159
M. Wt: 210.20 g/mol
InChI Key: LZTJSJKRAVATFJ-UHFFFAOYSA-N
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Description

(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide is a chiral acetamide derivative featuring a pyrrolidine backbone substituted with two methyl groups at the 4,4-positions and a trifluoroacetamide moiety at the 3-position. The trifluoroacetamide group enhances electron-withdrawing properties, which may influence solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C8H13F3N2O

Molecular Weight

210.20 g/mol

IUPAC Name

N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H13F3N2O/c1-7(2)4-12-3-5(7)13-6(14)8(9,10)11/h5,12H,3-4H2,1-2H3,(H,13,14)

InChI Key

LZTJSJKRAVATFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1NC(=O)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoroacetamide group. One common method involves the reaction of 4,4-dimethylpyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reagents are introduced and reacted under high pressure and temperature conditions. Catalysts such as cobalt and nickel oxides supported on alumina are often used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide can undergo various chemical reactions including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction typically results in the formation of a secondary amine.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have shown that similar trifluoromethyl derivatives demonstrate growth inhibition against various cancer cell lines.

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

These findings suggest that (+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-trifluoro-acetamide could potentially be developed as an anticancer agent through further structural modifications and biological evaluations .

Antimicrobial Properties

The compound's efficacy against microbial pathogens has also been explored. Research has shown that derivatives of trifluoromethyl amides possess antimicrobial activity against various bacteria and fungi:

Target MicroorganismActivity Level
Mycobacterium smegmatisInhibition diameter: 16 mm
Pseudomonas aeruginosaInhibition diameter: 19 mm
Penicillium chrysogenumInhibited at 25 µg/mL

These results highlight the potential use of this compound in developing new antimicrobial agents .

Agrochemical Applications

The compound has shown promise in agrochemical applications due to its antifungal and insecticidal properties. A study demonstrated that trifluoromethyl pyrimidine derivatives exhibited good antifungal activity against various plant pathogens:

PathogenInhibition Rate (%)
Botrytis cinerea96.76
Sclerotinia sclerotiorum82.73

Such activities suggest that this compound could be explored as an active ingredient in fungicides or insecticides .

Materials Science Applications

In materials science, the incorporation of trifluoromethyl groups into polymers can enhance thermal stability and mechanical properties. Research into polymers containing trifluoromethyl amides indicates improved performance characteristics compared to their non-fluorinated counterparts.

Case Studies

  • Anticancer Study : A series of N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines were synthesized and tested for anticancer activity. The study highlighted the potential of incorporating trifluoromethyl groups into drug candidates to enhance efficacy against cancer cell lines .
  • Antimicrobial Study : The synthesis of novel trifluoromethyl pyrimidine derivatives showed promising results in inhibiting fungal pathogens responsible for plant diseases. This indicates the feasibility of using such compounds in agricultural applications .

Mechanism of Action

The mechanism of action of (+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The trifluoroacetamide group may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Pyrrolidinyl vs. Aromatic Backbones

The target compound’s pyrrolidinyl group distinguishes it from phenyl-based acetamides, such as those in (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide). In contrast, meta-substituted phenyl acetamides exhibit planar geometries that facilitate π-π stacking in crystal lattices, as observed in their monoclinic or orthorhombic systems .

Substituent Effects

  • Trifluoroacetamide (COCF₃) vs. Trichloroacetamide (COCCl₃): The trifluoro group is a stronger electron-withdrawing substituent than trichloro, which may increase the acidity of the adjacent NH proton and influence hydrogen-bonding patterns. This difference could affect catalytic activity or stability in synthetic applications .
  • 4,4-Dimethyl Pyrrolidine vs.

Crystallographic Properties

highlights that meta-substituted trichloro-acetamides crystallize in systems such as monoclinic (P2₁/c) or orthorhombic (Pbca) space groups, with lattice constants sensitive to substituent electronic effects. For example, nitro groups reduce symmetry, leading to multiple molecules per asymmetric unit. The target compound’s pyrrolidinyl backbone and trifluoro substituent likely favor distinct packing modes, possibly with reduced symmetry due to steric bulk. However, direct crystallographic data for the target compound are absent in the provided evidence, necessitating extrapolation from analogs .

Data Tables

Table 1. Key Structural Comparisons

Compound Backbone Substituent Electron Effects Crystallographic System (Example)
(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide Pyrrolidine COCF₃, 4,4-(CH₃)₂ Strong EWG Not reported
N-(3-ClC₆H₄)-2,2,2-Trichloro-Acetamide () Phenyl COCCl₃, 3-Cl Moderate EWG Monoclinic (P2₁/c)
3-Chloro-N-phenyl-phthalimide () Phthalimide Cl, phenyl Moderate EWG Not reported

Table 2. Functional Group Impact

Group Electronegativity Common Applications
Trifluoroacetamide (COCF₃) High Pharmaceuticals, agrochemicals
Trichloroacetamide (COCCl₃) Moderate Polymer precursors
Phthalimide () Moderate Polyimides, dyes

Notes and Limitations

Data Gaps: Direct experimental data (e.g., crystallography, bioactivity) for the target compound are unavailable in the provided evidence, necessitating inferences from structural analogs.

Synthesis Complexity: The pyrrolidine scaffold’s stereochemistry and substituents may require advanced synthetic techniques compared to aryl acetamides.

Biological Activity

Chemical Identity
(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide, also known by its CAS number 777827-09-5, is a compound with the molecular formula C8H13F3N2OC_8H_{13}F_3N_2O and a molecular weight of approximately 210.197 g/mol. It is characterized by the presence of a trifluoroacetamide group and a pyrrolidine moiety, which may contribute to its biological activity.

The biological activity of this compound has not been extensively documented in literature; however, compounds with similar structures often exhibit significant pharmacological effects. Pyrrolidine derivatives are known for their diverse biological activities, including antimicrobial and antiparasitic properties.

Antiparasitic Activity

Research indicates that related pyrrolidine compounds have shown promising activity against parasites such as Trypanosoma brucei and Leishmania major. These compounds often function as inhibitors of specific enzymes critical for the survival of these pathogens. For instance, structure-based design studies have identified pyrrolopyrimidines that inhibit the enzyme PTR1 in T. brucei, suggesting that similar strategies could be applicable to this compound .

Case Studies and Research Findings

  • Inhibitory Activity : In vitro studies have shown that certain pyrrolidine derivatives can inhibit key metabolic pathways in parasites. For example, compounds designed to target PTR1 were effective in reducing parasite viability in culture .
  • Structural Similarity : The structural similarity of this compound to known active compounds suggests potential for similar biological effects. The trifluoromethyl group is known to enhance bioactivity through increased lipophilicity and metabolic stability .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiparasiticInhibition of T. brucei growth
Enzyme InhibitionPotential inhibition of PTR1
Structural ActivitySimilarities with active pyrrolidine compounds

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